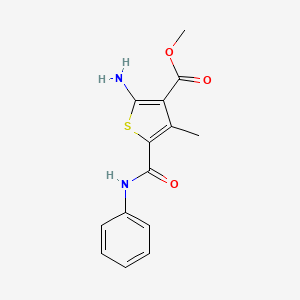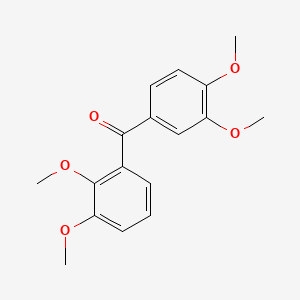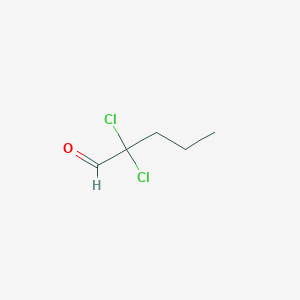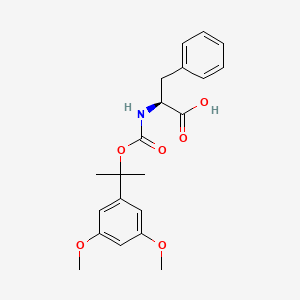
1,1,2-Tribromotrifluoroethane
Descripción general
Descripción
1,1,2-Tribromotrifluoroethane is an organobromine compound with the molecular formula C₂Br₃F₃. It is a colorless liquid that is primarily used in various industrial applications. The compound is known for its high density and low boiling point, making it useful in specialized applications such as refrigerants and solvents.
Métodos De Preparación
1,1,2-Tribromotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of tribromoacetic acid with sulfur tetrafluoride. The reaction is typically carried out at room temperature for about 45 hours . Industrial production methods often involve similar reactions but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,1,2-Tribromotrifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form more oxidized products.
Common reagents used in these reactions include sulfur tetrafluoride for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions but often include partially brominated and fluorinated ethanes.
Aplicaciones Científicas De Investigación
1,1,2-Tribromotrifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated and fluorinated compounds.
Biology: The compound is used in proteomics research for its ability to interact with various biomolecules.
Medicine: While not commonly used in therapeutic applications, it serves as a model compound in the study of halogenated organic molecules.
Industry: It is used as a solvent and refrigerant due to its unique physical properties.
Mecanismo De Acción
The mechanism of action of 1,1,2-Tribromotrifluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of bromine and fluorine atoms, which can participate in various substitution and addition reactions. The pathways involved often include the formation of intermediate complexes that facilitate the transfer of these atoms to other molecules.
Comparación Con Compuestos Similares
1,1,2-Tribromotrifluoroethane can be compared with other similar compounds such as:
1,1,1-Tribromotrifluoroethane: This compound has a similar structure but differs in the position of the bromine atoms.
1,1,2-Trichlorotrifluoroethane: This compound has chlorine atoms instead of bromine, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which gives it distinct physical and chemical properties.
Propiedades
IUPAC Name |
1,1,2-tribromo-1,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3F3/c3-1(4,6)2(5,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJDQGKJFRSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375287 | |
| Record name | 1,1,2-Tribromotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-49-4 | |
| Record name | 1,1,2-Tribromotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)
![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)





![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-methylpentanoic acid](/img/structure/B1597640.png)

